molecular formula C20H16N4O4 B11177431 Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-YL)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate

Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-YL)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate

Cat. No.: B11177431
M. Wt: 376.4 g/mol
InChI Key: VFSKMGBSKKSTJQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate is a complex organic compound belonging to the pyrazolo[4,3-C]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing greener reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways. In cancer research, it has been shown to induce apoptosis by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxyphenyl)-3-oxo-5-(pyridin-2-yl)-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-3-oxo-5-pyridin-2-ylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C20H16N4O4/c1-27-14-8-6-13(7-9-14)24-19(25)15-11-23(17-5-3-4-10-21-17)12-16(18(15)22-24)20(26)28-2/h3-12H,1-2H3

InChI Key

VFSKMGBSKKSTJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC=CC=N4

Origin of Product

United States

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